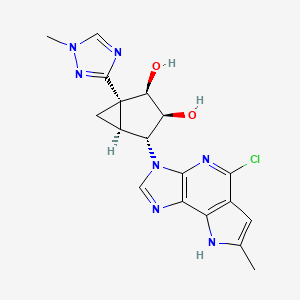

A3AR agonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18ClN7O2 |

|---|---|

Molecular Weight |

399.8 g/mol |

IUPAC Name |

(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)-1-(1-methyl-1,2,4-triazol-3-yl)bicyclo[3.1.0]hexane-2,3-diol |

InChI |

InChI=1S/C18H18ClN7O2/c1-7-3-8-10(22-7)11-16(23-15(8)19)26(6-20-11)12-9-4-18(9,14(28)13(12)27)17-21-5-25(2)24-17/h3,5-6,9,12-14,22,27-28H,4H2,1-2H3/t9-,12-,13+,14+,18+/m1/s1 |

InChI Key |

RIYADXGVGVSFRE-WESMQSEESA-N |

Isomeric SMILES |

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C6=NN(C=N6)C |

Canonical SMILES |

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NN(C=N6)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of A3 Adenosine Receptor (A3AR) Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core mechanism of action of A3 adenosine receptor (A3AR) agonists, intended for professionals in the fields of pharmacology, molecular biology, and drug development. The content covers the primary signaling pathways, quantitative pharmacological data, and detailed experimental protocols for studying A3AR agonist activity.

Core Mechanism of Action

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that is increasingly recognized as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and ischemia.[1][2] A key characteristic of the A3AR is its differential expression, with low levels in normal tissues and significant overexpression in inflammatory and cancerous cells. This differential expression provides a therapeutic window for A3AR agonists, allowing for targeted effects on pathological tissues while minimizing impact on healthy cells.[1][2]

A3AR agonists exert their effects by binding to and activating the A3AR, which primarily couples to the inhibitory G protein, Gαi. This interaction initiates a cascade of intracellular signaling events that ultimately modulate cellular processes such as proliferation, apoptosis, and inflammation. The downstream signaling pathways are complex and can be broadly categorized into canonical and non-canonical pathways.

Key Signaling Pathways

The activation of A3AR by an agonist triggers multiple downstream signaling cascades, with the specific pathway being cell-type and context-dependent. The most well-characterized pathways are the canonical Gαi-cAMP pathway and the non-canonical MAPK/ERK, Wnt, and NF-κB pathways.

Canonical Gαi-cAMP Pathway

The canonical signaling pathway for A3AR involves its coupling to Gαi proteins. Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors that regulate gene expression related to cell growth and survival.

MAPK/ERK Pathway

A3AR agonists can also activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This activation is often mediated by the Gβγ subunits of the G protein and can involve upstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC). The phosphorylation and activation of ERK1/2 lead to the regulation of transcription factors involved in cell proliferation, differentiation, and survival.

Wnt Signaling Pathway

In the context of cancer, A3AR agonists have been shown to modulate the Wnt signaling pathway.[1] Activation of A3AR leads to the inhibition of glycogen synthase kinase 3β (GSK-3β), a key negative regulator of the Wnt pathway. This inhibition results in the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and survival. In cancer cells, where the Wnt pathway is often dysregulated, A3AR agonists can paradoxically lead to the downregulation of β-catenin and its target genes, such as c-myc and cyclin D1, thereby inhibiting tumor growth.

References

A3 Adenosine Receptor (A3AR) Agonist Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signaling pathways activated by A3 adenosine receptor (A3AR) agonists. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative data on agonist activity, and methodologies for experimental investigation.

Core Signaling Pathways

Activation of the A3 adenosine receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that are highly context-dependent, varying with cell type and physiological state. The A3AR primarily couples to the inhibitory G-protein (Gαi), but can also interact with other G-proteins such as Gq, leading to a diverse range of downstream signaling pathways. These pathways are integral to the anti-inflammatory, anti-cancer, and cardioprotective effects attributed to A3AR agonists.[1][2][3][4]

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for A3AR involves its coupling to Gαi proteins. Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector. This pathway is fundamental to many of the physiological responses mediated by A3AR agonists.

Gαi-Mediated Inhibition of Adenylyl Cyclase Pathway

Phospholipase C (PLC) Activation

A3AR activation can also lead to the stimulation of phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This activation can be mediated by the Gβγ subunits released from Gαi proteins or through the direct coupling of A3AR to Gq proteins. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Phospholipase C (PLC) Activation Pathway

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

A3AR agonists have been demonstrated to activate members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. The activation of these pathways can be initiated through various upstream effectors, including G-protein βγ subunits, PLC/PKC, and receptor tyrosine kinase transactivation. MAPK signaling plays a critical role in regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

MAPK Pathway Activation

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling cascade is another important pathway engaged by A3AR agonists. Activation of A3AR can lead to the stimulation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by upstream kinases like PDK1. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation, and is a key mediator of the anti-inflammatory and cardioprotective effects of A3AR agonists.

PI3K/Akt Signaling Pathway

Modulation of the NF-κB Signaling Pathway

A3AR agonists have been shown to exert significant anti-inflammatory effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. In many inflammatory conditions, A3AR activation leads to the inhibition of the NF-κB pathway. This can occur through various mechanisms, including the PI3K/Akt-mediated inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Modulation of NF-κB Signaling

Modulation of the Wnt/β-catenin Signaling Pathway

In the context of oncology, A3AR agonists have been reported to inhibit tumor growth by modulating the Wnt/β-catenin signaling pathway. A key event in this process is the regulation of glycogen synthase kinase 3β (GSK-3β). A3AR activation can lead to the inhibition of GSK-3β. In the canonical Wnt pathway, active GSK-3β is part of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, A3AR agonists prevent the phosphorylation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus, where it can act as a transcriptional co-activator for genes involved in cell proliferation. However, in some cancer cells, A3AR-mediated signaling can paradoxically lead to a decrease in β-catenin levels, thereby inhibiting tumor growth.

Modulation of Wnt/β-catenin Signaling

Rho GTPase Signaling

There is emerging evidence for the involvement of the Rho family of small GTPases, particularly RhoA, in A3AR signaling. This pathway can be G-protein-independent and has been linked to the activation of phospholipase D (PLD). RhoA-mediated signaling is crucial for regulating the actin cytoskeleton, cell adhesion, and motility, and has been implicated in the cardioprotective effects of A3AR agonists.

Rho GTPase Signaling Pathway

Quantitative Data on A3AR Agonist Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various A3AR agonists across different signaling assays. This data is crucial for comparing the pharmacological profiles of these compounds and for selecting appropriate tool compounds for research.

Table 1: Binding Affinities (Ki) of A3AR Agonists

| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Reference(s) |

| IB-MECA | 1.8 | 33 | |

| Cl-IB-MECA | 1.4 | - | |

| (N)-methanocarba-Ado | 0.024 | - | |

| MRS1220 | 0.65 | - | |

| MRS1334 | 2.69 | - | |

| MRS5698 | - | - | |

| CP-532,903 | - | - | |

| AB-MECA | - | 1.48 | |

| (R)-PIA | - | 123.3 | |

| NECA | - | 130.6 |

Table 2: Functional Potencies (EC50) of A3AR Agonists

| Compound | Assay | Cell Line | EC50 (nM) | Reference(s) |

| Cl-IB-MECA | cAMP Inhibition | CHO-hA3AR | 14 | |

| NECA | Calcium Mobilization | CHO-A3 | 69.2 | |

| MRS5698 | Calcium Mobilization | CHO-A3 | 17.3 | |

| Adenosine | fEPSP Inhibition | Rat Hippocampal Slices | 26,000 | |

| MRS5980 | Outward Current Inhibition | Rat DRG Neurons | 0.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate A3AR agonist signaling pathways.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the A3AR.

Materials:

-

Cell membranes expressing A3AR (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [125I]I-AB-MECA, [3H]PSB-11)

-

Test compounds (A3AR agonists)

-

Non-specific binding control (e.g., high concentration of a non-labeled agonist like NECA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, combine cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the effect of A3AR agonists on intracellular cAMP levels.

Materials:

-

Cells expressing A3AR (e.g., CHO, HEK293)

-

A3AR agonists

-

Forskolin (an adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based)

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Add the A3AR agonist at various concentrations and incubate for a defined period (e.g., 15-30 minutes).

-

To measure inhibition of adenylyl cyclase, stimulate the cells with forskolin in the presence of the agonist.

-

Lyse the cells according to the cAMP kit manufacturer's instructions.

-

Measure the cAMP concentration in the cell lysates using the chosen detection method and a microplate reader.

-

Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cells expressing A3AR

-

A3AR agonists

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to near confluence.

-

Serum-starve the cells for several hours (e.g., 4-24 hours) to reduce basal ERK phosphorylation.

-

Treat the cells with the A3AR agonist at various concentrations for a specific time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration following A3AR activation.

Materials:

-

Cells expressing A3AR

-

A3AR agonists

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence microplate reader with an injection system

Procedure:

-

Seed cells in a black-walled, clear-bottom multi-well plate and grow overnight.

-

Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127 for a specific time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject the A3AR agonist at various concentrations and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 value.

NF-κB Reporter Assay

Objective: To measure the effect of A3AR agonists on NF-κB transcriptional activity.

Materials:

-

Cells co-transfected with an NF-κB reporter construct (e.g., containing luciferase or GFP under the control of an NF-κB response element) and an A3AR expression vector.

-

A3AR agonists

-

An inflammatory stimulus to activate NF-κB (e.g., TNF-α, LPS)

-

Luciferase assay reagent or a flow cytometer for GFP detection

-

Luminometer or flow cytometer

Procedure:

-

Seed the transfected cells in a multi-well plate.

-

Pre-treat the cells with the A3AR agonist at various concentrations for a defined period (e.g., 30-60 minutes).

-

Stimulate the cells with the inflammatory agent to activate the NF-κB pathway.

-

Incubate the cells for a sufficient time to allow for reporter gene expression (e.g., 4-24 hours).

-

If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

If using a GFP reporter, analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

-

Plot the reporter activity against the log concentration of the agonist to determine its effect on NF-κB signaling.

PI3K/Akt Pathway Activation Assay (Western Blot)

Objective: To assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.

Procedure: The protocol is similar to the ERK1/2 Phosphorylation Assay, with the following modifications:

-

Primary Antibodies: Use anti-phospho-Akt (e.g., at Ser473 or Thr308) and anti-total-Akt antibodies.

-

Normalization: Quantify the band intensities and express the results as the ratio of phospho-Akt to total-Akt.

Wnt/β-catenin Signaling Assay (Western Blot)

Objective: To assess the effect of A3AR agonists on the Wnt/β-catenin pathway by measuring the levels of β-catenin.

Procedure: The protocol is similar to the ERK1/2 Phosphorylation Assay, with the following modifications:

-

Cell Lysis: Prepare both whole-cell lysates and nuclear/cytoplasmic fractions.

-

Primary Antibodies: Use antibodies against β-catenin, GSK-3β, phospho-GSK-3β, and loading controls for different cellular compartments (e.g., lamin B1 for nuclear, GAPDH for cytoplasmic).

-

Analysis: Analyze the levels of total β-catenin in whole-cell lysates and the nuclear translocation of β-catenin in the fractionated lysates. Also, assess the phosphorylation status of GSK-3β.

RhoA Activation Assay (G-LISA)

Objective: To measure the activation of the small GTPase RhoA.

Materials:

-

Cells expressing A3AR

-

A3AR agonists

-

G-LISA RhoA Activation Assay Kit (contains Rho-GTP binding plate, lysis buffer, antibodies, and detection reagents)

-

Microplate reader

Procedure:

-

Seed cells and grow to the desired confluency.

-

Treat the cells with the A3AR agonist for a specific time.

-

Lyse the cells with the provided lysis buffer and immediately inactivate the GTPase activity.

-

Determine the protein concentration of the lysates.

-

Add equal amounts of protein from each sample to the wells of the Rho-GTP binding plate.

-

Incubate the plate to allow active RhoA to bind to the Rho-GTP binding protein coated on the plate.

-

Wash the wells and add the anti-RhoA primary antibody.

-

Wash the wells and add the secondary antibody.

-

Add the detection reagent and measure the absorbance or fluorescence using a microplate reader.

-

The signal intensity is proportional to the amount of active RhoA in the sample.

References

- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Downstream Targets of A3 Adenosine Receptor (A3AR) Agonists

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

The A3 Adenosine Receptor (A3AR) is a G protein-coupled receptor (GPCR) that is increasingly recognized as a critical therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and cardiovascular conditions.[1] A3AR's therapeutic potential stems from its unique expression profile; it is typically found at low levels in healthy tissues but is significantly over-expressed in inflammatory and cancer cells.[1] Agonist binding to A3AR initiates a cascade of intracellular signaling events that modulate fundamental cellular processes. This document provides an in-depth technical overview of the primary downstream signaling pathways and molecular targets affected by A3AR agonists, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Signaling Pathways Modulated by A3AR Agonists

A3AR primarily couples to Gαi/o proteins, but can also interact with Gαq, leading to a diverse array of downstream effects that are often cell-type specific.[2][3][4] The major signaling cascades initiated by A3AR activation include the inhibition of adenylyl cyclase, modulation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, and regulation of key transcription factors such as NF-κB and β-catenin.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for A3AR involves its coupling to Gαi proteins. Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), a key downstream effector. This mechanism is fundamental to many of the cellular responses mediated by A3AR.

Caption: Canonical A3AR signaling via Gαi to inhibit adenylyl cyclase and reduce cAMP levels.

A3AR agonists are characterized by their ability to inhibit forskolin-stimulated cAMP accumulation.

| Agonist / Antagonist | Assay Type | Cell Line | Quantitative Metric | Value | Reference |

| Agonist 12 | cAMP Inhibition | CHO-hA3AR | - | Shift in dose-response curve | |

| Antagonist 5 | cAMP Inhibition | CHO-hA3AR | KB | 2.4 ± 0.4 nM | |

| Antagonist 18 | cAMP Inhibition | CHO-hA3AR | KB | 2.0 ± 0.3 nM | |

| 2-Cl-IB-MECA | cAMP Inhibition | HEK-hA3AR | Effect | Concentration-dependent decrease |

This protocol outlines a method for measuring agonist-induced inhibition of cAMP production in cells expressing A3AR.

-

Cell Culture: Plate CHO cells stably expressing human A3AR (CHO-hA3AR) in 96-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20 minutes at 37°C to prevent cAMP degradation.

-

Agonist/Antagonist Treatment: For antagonist characterization, add varying concentrations of the antagonist and incubate for 15 minutes. Subsequently, add the A3AR agonist (e.g., Cl-IB-MECA) at its EC80 concentration. For agonist characterization, add varying concentrations of the agonist.

-

Stimulation: Add forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 15-20 minutes at 37°C.

-

Lysis and Detection: Terminate the reaction and lyse the cells. Measure intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a GloSensor cAMP assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the agonist/antagonist concentration. For agonists, calculate the EC50 value from the dose-response curve. For antagonists, perform a Schild analysis to determine the KB value.

Modulation of the PI3K/Akt Signaling Pathway

A3AR activation is a potent trigger for the pro-survival PI3K/Akt pathway. This activation is often mediated by the Gβγ subunits released from the heterotrimeric G protein following receptor stimulation. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets to regulate cell survival, proliferation, and apoptosis.

Caption: A3AR activation of the pro-survival PI3K/Akt pathway, often via Gβγ subunits.

Activation of this pathway is typically measured by the phosphorylation status of Akt.

| Agonist | Effect on Downstream Target | Cell/Tissue Type | Quantitative Metric | Finding | Reference |

| Cl-IB-MECA | Activation of Akt | Rat Cardiomyocytes | Phosphorylation | A3AR stimulation leads to Akt phosphorylation. | |

| Adenosine / Cl-IB-MECA | Inhibition of Akt | LPS-treated BV2 microglial cells | Phosphorylation | Inhibited LPS-induced Akt phosphorylation. | |

| CF502 | Inhibition of PI3K, PKB/Akt | Synoviocytes / AIA Rat Paws | Protein Expression | Decreased protein levels of PI3K and PKB/Akt. | |

| Thio-Cl-IB-MECA | Regulation of PI3K/AKT/mTOR | HUVECs | Signaling Suppression | Suppressed PI3K/AKT/mTOR signaling. |

Note: The effect of A3AR agonists on the PI3K/Akt pathway can be context-dependent, leading to activation in some cell types (e.g., cardiomyocytes) and inhibition in others (e.g., inflammatory or cancer cells).

This protocol describes the detection of Akt phosphorylation at Ser473, a key marker of its activation.

-

Cell Culture and Treatment: Seed cells (e.g., HT-29, rat cardiomyocytes) in 6-well plates. Once at 70-80% confluency, serum-starve the cells for 12-24 hours. Treat with the A3AR agonist (e.g., Cl-IB-MECA) at various concentrations and time points.

-

Cell Lysis: Place plates on ice and wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Incubate lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-Akt signal and confirm equal protein loading.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2) cascade, is another key downstream target of A3AR. Activation can proceed through Gβγ subunits, PI3K, and Ras. The ultimate effect of A3AR activation on ERK1/2 is highly dependent on the cellular context, with reports showing both activation (e.g., in cardioprotection) and inhibition (e.g., in some cancer cells).

Caption: A3AR-mediated modulation of the MAPK/ERK signaling cascade.

| Agonist | Effect on Downstream Target | Cell/Tissue Type | Quantitative Metric | Finding | Reference |

| A3AR Agonist | Activation of ERK1/2 | Rat Cardiomyocytes | Phosphorylation | Upregulation of p-ERK1/2 is associated with reduced infarct size. | |

| Cl-IB-MECA | Down-regulation of ERK | A172 human glioma cells | Phosphorylation | Induced suppression of ERK, contributing to cell death. | |

| A3AR Agonist | Activation of ERK1/2 | CHO-hA3AR | Phosphorylation | Mediated transient (5 min) activation of ERK1/2. |

The protocol for detecting p-ERK is similar to that for p-Akt, with specific antibodies.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve for 4-12 hours to minimize basal ERK phosphorylation. Treat with A3AR agonist for various time points (e.g., 0, 5, 15, 30 minutes) as ERK activation is often transient.

-

Lysis and Protein Quantification: Lyse cells in ice-cold RIPA buffer with inhibitors and quantify protein concentration as described in section 2.2.2.

-

SDS-PAGE and Transfer: Perform gel electrophoresis and transfer proteins to a PVDF membrane as described previously.

-

Immunoblotting:

-

Block membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., at 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour.

-

-

Detection and Re-probing: Visualize bands using ECL. Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.

-

Data Analysis: Use densitometry software to quantify band intensities. Calculate the ratio of p-ERK to total ERK and express it as a fold change relative to the untreated control.

Inhibition of the NF-κB Pathway

A cornerstone of the anti-inflammatory effect of A3AR agonists is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like TNF-α activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-8). A3AR agonists, often acting via the PI3K/Akt pathway, can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.

Caption: A3AR agonists inhibit NF-κB activation by preventing IκBα degradation.

| Agonist | Effect on Downstream Target | Cell/Tissue Type | Quantitative Metric | Finding | Reference |

| 2-Cl-IB-MECA | Inhibition of IL-8 & IL-1β secretion | TNF-α-stimulated HT-29 cells | Concentration-dependent inhibition | Significantly decreased cytokine mRNA and protein levels. | |

| CF502 | Inhibition of IKK, NF-κB | AIA Rat Paws | Protein Expression | Decreased protein expression levels. | |

| IB-MECA | Inhibition of NF-κB | Adjuvant-Induced Arthritis Model | Signaling De-regulation | Mediates anti-inflammatory effect via NF-κB de-regulation. |

This protocol uses Western blotting to measure the subcellular location of the NF-κB p65 subunit.

-

Cell Culture and Treatment: Culture HT-29 cells and pre-treat with varying concentrations of an A3AR agonist (e.g., 2-Cl-IB-MECA) for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

-

Subcellular Fractionation:

-

Wash cells with ice-cold PBS and lyse them in a hypotonic buffer to swell the cell membrane.

-

Homogenize the cells and centrifuge at low speed to pellet the nuclei.

-

Collect the supernatant as the cytoplasmic fraction.

-

Wash the nuclear pellet and lyse it in a high-salt nuclear extraction buffer. Centrifuge at high speed and collect the supernatant as the nuclear fraction.

-

-

Western Blotting:

-

Quantify protein concentrations in both cytoplasmic and nuclear fractions for all samples.

-

Perform SDS-PAGE and Western blotting as described in section 2.2.2.

-

Probe one membrane with an antibody against NF-κB p65.

-

Probe separate membranes with antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.

-

-

Data Analysis: Quantify the p65 band intensity in the nuclear fractions. A decrease in nuclear p65 in agonist-treated, TNF-α-stimulated cells compared to cells stimulated with TNF-α alone indicates inhibition of translocation.

Modulation of the Wnt/β-catenin Pathway

In certain contexts, particularly in cancer, A3AR agonists have been shown to modulate the Wnt/β-catenin signaling pathway. A key mechanism involves the regulation of Glycogen Synthase Kinase 3 Beta (GSK-3β). A3AR activation can lead to the upregulation or activation of GSK-3β. Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus, where it would otherwise activate target genes like c-Myc and Cyclin D1 that drive cell proliferation.

Caption: A3AR-mediated inhibition of Wnt signaling via GSK-3β activation and β-catenin degradation.

| Agonist | Effect on Downstream Target | Cell/Tissue Type | Quantitative Metric | Finding | Reference |

| A3AR Agonist | Upregulation of GSK-3β | Tumor Lesions | Protein Expression | Increased GSK-3β expression. | |

| A3AR Agonist | Downregulation of β-catenin, c-Myc | Tumor Lesions | Protein Expression | Decreased expression of β-catenin and its target gene c-Myc. | |

| CF502 | Downregulation of GSK-3β, β-catenin | AIA Rat Paws | Protein Expression | Decreased protein expression levels. |

Note: The effect on GSK-3β appears to be context-dependent. In cancer models, A3AR agonists upregulate GSK-3β to inhibit Wnt signaling, whereas in some inflammatory models, GSK-3β is downregulated.

Conclusion

A3AR agonists orchestrate a complex and multifaceted downstream signaling network. The canonical Gαi-mediated inhibition of adenylyl cyclase is a primary mechanism, but significant effects are also transduced through the PI3K/Akt, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways. The ultimate cellular outcome—be it anti-inflammatory, pro-apoptotic, or cardioprotective—is highly dependent on the specific cell type and physiological context. This guide provides a foundational framework for understanding these core targets, offering researchers the necessary information to design experiments and advance the development of A3AR-targeted therapeutics.

References

- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Binding Affinity and Selectivity of A3AR Agonist 4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding characteristics of a potent A3 adenosine receptor (A3AR) agonist, designated as A3AR agonist 4. For comparative analysis, data for the well-characterized and clinically relevant A3AR agonists, IB-MECA (Piclidenoson, CF101) and Cl-IB-MECA (Namodenoson, CF102), are also presented. This document includes a thorough examination of binding affinities, selectivity profiles, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Core Compound Profile: this compound

This compound, also identified by its catalog number HY-158180, is a potent agonist for the human A3 adenosine receptor.[1][2][3] While its chemical structure is not publicly disclosed in the available literature, its high affinity for the A3AR has been established.

Quantitative Analysis of Binding Affinity and Selectivity

The binding affinity of this compound and the reference compounds, IB-MECA and Cl-IB-MECA, for the human adenosine receptor subtypes (A1, A2A, A2B, and A3) is summarized in the tables below. The data are presented as Ki (nM), the inhibition constant, which represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of A3AR Agonists at Human Adenosine Receptors (nM)

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |

| This compound (HY-158180) | Data not available | Data not available | Data not available | 1.24[1][2] |

| IB-MECA (CF101) | 54 | 56 | >1000 | 1.1 |

| Cl-IB-MECA (CF102) | 820 | 470 | >1000 | 0.33 |

Table 2: Selectivity Profile of A3AR Agonists

| Compound | Selectivity for A3 vs A1 | Selectivity for A3 vs A2A | Selectivity for A3 vs A2B |

| This compound (HY-158180) | Data not available | Data not available | Data not available |

| IB-MECA (CF101) | ~49-fold | ~51-fold | >909-fold |

| Cl-IB-MECA (CF102) | ~2485-fold | ~1424-fold | >3030-fold |

Functional Activity: cAMP Inhibition

A3AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The functional potency of this compound has been demonstrated through its ability to inhibit cAMP production.

Table 3: Functional Potency (EC50) of this compound

| Compound | Assay | EC50 (nM) |

| This compound (HY-158180) | cAMP Production Inhibition | 0.17 |

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound for adenosine receptor subtypes using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human A1, A2A, A2B, or A3 adenosine receptor.

-

Radioligands:

-

A1 Receptor: [³H]CCPA (2-chloro-N6-cyclopentyladenosine)

-

A2A Receptor: [³H]CGS 21680

-

A3 Receptor: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) or [³H]PSB-11

-

A2B Receptor: Radioligand binding for A2B is less common due to low affinity of many ligands; functional assays are often preferred.

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine) or theophylline.

-

Test compounds (e.g., this compound) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Membrane Addition: Add the cell membrane preparation to initiate the binding reaction. The final assay volume is typically 100-250 µL.

-

Incubation: Incubate the plate at room temperature (or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Reaction: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gi-Coupled Receptors

This protocol describes a method to measure the functional activity of an A3AR agonist by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS).

-

Forskolin (an adenylyl cyclase activator).

-

Test agonist compounds at various concentrations.

-

cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate and culture overnight to allow for attachment.

-

Pre-incubation with Antagonist (for antagonist assays): For determining the potency of an antagonist, pre-incubate the cells with varying concentrations of the antagonist.

-

Stimulation: Add the test agonist at various concentrations to the cells.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Caption: A3AR Signaling Pathways.

References

A3AR agonist 4 pharmacokinetics and pharmacodynamics

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of A3 Adenosine Receptor (A3AR) Agonists

Introduction

The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target in the fields of oncology and immunology. As a member of the G protein-coupled receptor (GPCR) family, A3AR is distinguished by its unique expression profile: it is found at low levels in normal tissues but is significantly overexpressed in inflammatory and cancerous cells. This differential expression provides a therapeutic window for targeted therapies, minimizing off-target effects.

A3AR agonists, small molecules that bind to and activate the receptor, have demonstrated potent anti-inflammatory and anti-cancer effects in numerous preclinical and clinical studies. By activating A3AR, these agonists trigger specific intracellular signaling cascades that modulate key pathways involved in cell growth, proliferation, and inflammation, such as the Wnt and NF-κB pathways.

Two leading A3AR agonists in advanced clinical development are Piclidenoson (CF101, IB-MECA) and Namodenoson (CF102, Cl-IB-MECA) . These orally bioavailable compounds are being investigated for a range of conditions, including rheumatoid arthritis, psoriasis, and hepatocellular carcinoma, showcasing the broad therapeutic potential of targeting the A3AR. This guide provides a detailed overview of the pharmacodynamic mechanisms, pharmacokinetic profiles, and key experimental methodologies used to characterize A3AR agonists.

Pharmacodynamics

Mechanism of Action and Signaling Pathways

A3AR agonists exert their therapeutic effects by initiating a cascade of intracellular events upon binding to the receptor. The primary mechanism involves the following steps:

-

G Protein Coupling: The A3AR is canonically coupled to inhibitory G proteins (Gαi).

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).

-

Modulation of Downstream Pathways: The reduction in cAMP levels influences key signaling pathways that regulate cellular processes:

-

NF-κB Pathway (Anti-inflammatory Action): A3AR activation leads to the de-regulation of the NF-κB signaling pathway. This results in the reduced expression of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23, and promotes the apoptosis of inflammatory cells.

-

Wnt/β-catenin Pathway (Anti-cancer Action): A3AR activation inhibits the PI3K/PKB/Akt pathway, leading to the activation of glycogen synthase kinase-3β (GSK-3β). Activated GSK-3β promotes the degradation of β-catenin, preventing its translocation to the nucleus. This results in the downregulation of Wnt target genes like c-Myc and Cyclin D1, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.

-

Quantitative Pharmacodynamic Data

The potency and selectivity of A3AR agonists are critical for their therapeutic efficacy. These are determined by measuring their binding affinity (Ki) and functional potency (EC50 or IC50) at the four adenosine receptor subtypes. Piclidenoson and Namodenoson demonstrate high selectivity for the human A3AR.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| Piclidenoson | hA1AR | 1620 | 1200 |

| hA2AAR | 3300 | >10000 | |

| hA2BAR | >10000 | >10000 | |

| hA3AR | 2.3 | 29 | |

| Namodenoson | hA1AR | 825 | 2400 |

| hA2AAR | 462 | >10000 | |

| hA2BAR | >10000 | >10000 | |

| hA3AR | 0.33 | 1.1 |

Data compiled from published literature.[1][2][3][4][5] Ki and IC50 values can vary based on the specific assay conditions and cell types used.

Pharmacokinetics

Piclidenoson and Namodenoson are designed for oral administration, and their pharmacokinetic profiles have been characterized in both preclinical models and human clinical trials.

Quantitative Pharmacokinetic Data (Human Studies)

The following table summarizes key pharmacokinetic parameters for Piclidenoson and Namodenoson following oral administration in humans.

| Compound | Dose | Tmax (hours) | Cmax (ng/mL) | T½ (hours) |

| Piclidenoson | 5 mg (single dose) | 1 - 2 | 81.6 | ~9 |

| Namodenoson | 25 mg (twice daily) | N/A | N/A | ~12 |

Data are derived from Phase I and II clinical studies. Tmax (Time to maximum concentration), Cmax (Maximum concentration), T½ (Half-life). N/A indicates data not consistently reported for this specific parameter in the reviewed public sources.

Experimental Protocols

Characterizing the pharmacokinetic and pharmacodynamic properties of A3AR agonists involves a suite of standardized and specialized assays.

Radioligand Binding Assay (for Affinity - Ki)

This assay measures the affinity of a compound for the A3AR by competing with a radiolabeled ligand.

-

Objective: To determine the inhibitor constant (Ki) of the test agonist.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human A3AR.

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-N-methyluronamide).

-

Test agonist (e.g., Piclidenoson) at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled agonist (e.g., 10 µM NECA).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

-

Protocol:

-

Incubate cell membranes (20-50 µg protein) with a fixed concentration of [¹²⁵I]AB-MECA (e.g., 0.3-0.5 nM).

-

Add increasing concentrations of the test agonist.

-

Incubate the mixture for 60-90 minutes at room temperature to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the IC50 value (concentration of agonist that inhibits 50% of specific binding) from the competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Functional Assays (for Potency - EC50/IC50)

This assay measures the functional consequence of A3AR activation on its primary signaling pathway.

-

Objective: To determine the potency (IC50) of the agonist in inhibiting cAMP production.

-

Materials:

-

Whole cells expressing A3AR (e.g., CHO-hA3AR).

-

Adenylyl cyclase stimulator: Forskolin.

-

Test agonist at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).

-

-

Protocol:

-

Plate cells in a 96-well or 384-well plate and incubate overnight.

-

Pre-incubate cells with various concentrations of the test agonist for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for an additional 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

-

Plot the inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the IC50 value.

-

This assay measures an alternative signaling pathway (G protein-independent) and is used to assess biased agonism.

-

Objective: To determine the potency (EC50) of the agonist in recruiting β-arrestin 2 to the activated A3AR.

-

Materials:

-

HEK293T cells co-expressing A3AR fused to a large luciferase fragment (LgBiT) and β-arrestin 2 fused to a small fragment (SmBiT).

-

Test agonist at various concentrations.

-

Luciferase substrate (e.g., furimazine).

-

-

Protocol:

-

Seed the engineered cells in a white, 96-well plate.

-

Add increasing concentrations of the test agonist.

-

Immediately before reading, add the luciferase substrate.

-

Measure the luminescence generated by the complemented NanoBiT luciferase. The signal is proportional to the extent of β-arrestin 2 recruitment.

-

Plot the luminescence signal against the agonist concentration to determine the EC50 value.

-

Western Blot Analysis of Downstream Signaling

This technique is used to confirm the mechanism of action by measuring changes in key signaling proteins.

-

Objective: To quantify the effect of the agonist on the phosphorylation or expression levels of proteins in the NF-κB and Wnt pathways.

-

Materials:

-

Relevant cell line (e.g., inflammatory cells or cancer cells).

-

Test agonist and relevant stimuli (e.g., TNF-α to activate the NF-κB pathway).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against target proteins (e.g., phospho-p65, phospho-IκBα, β-catenin, c-Myc) and loading controls (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibodies and ECL substrate.

-

-

Protocol:

-

Treat cells with the A3AR agonist for a specified time course.

-

Lyse the cells and determine the total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an ECL substrate and an imaging system.

-

Perform densitometry to quantify changes in protein levels relative to controls.

-

Conclusion

A3AR agonists represent a promising class of targeted therapies for a variety of inflammatory diseases and cancers. Their efficacy is rooted in a well-defined pharmacodynamic mechanism involving the modulation of the NF-κB and Wnt signaling pathways, which are crucial regulators of inflammation and cell proliferation. Key agonists like Piclidenoson and Namodenoson exhibit high potency and selectivity for the A3AR and possess favorable pharmacokinetic properties, including oral bioavailability, that make them suitable for chronic administration.

The comprehensive characterization of these molecules through a battery of in vitro and in vivo assays, from receptor binding to downstream functional effects and clinical pharmacokinetics, has provided a robust foundation for their ongoing development. As these compounds advance through late-stage clinical trials, they hold the potential to offer novel, safe, and effective treatment options for patients with significant unmet medical needs.

References

In vitro characterization of A3AR agonist 4

An In-Depth Technical Guide on the In Vitro Characterization of A3AR Agonist CP-532,903

This guide provides a comprehensive overview of the in vitro characterization of CP-532,903, a selective agonist for the A3 adenosine receptor (A3AR). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

CP-532,903 is a potent and selective A3AR agonist that has been evaluated for its therapeutic potential in various conditions, including myocardial ischemia.[1][2] Its in vitro characterization is crucial for understanding its pharmacological profile, including its binding affinity, potency, and selectivity for the A3AR. This document details the key in vitro assays used to characterize CP-532,903 and presents the available quantitative data.

Quantitative Data Summary

The following tables summarize the quantitative data for CP-532,903 from in vitro studies.

Table 1: Radioligand Binding Affinity of CP-532,903

| Receptor Subtype | Cell Line | Radioligand | K_i (nM) | Selectivity vs. A3AR |

| Mouse A3AR | HEK 293 | [¹²⁵I]I-AB-MECA | 9.0 ± 2.5 | - |

| Mouse A1AR | HEK 293 | [¹²⁵I]I-AB-MECA | ~900 | 100-fold |

| Mouse A2AAR | HEK 293 | Not specified | >9000 | 1000-fold |

Data sourced from Wan et al., 2008.[3][4][5]

Table 2: Functional Potency of CP-532,903 in cAMP Assay

| Receptor Subtype | Cell Line | Assay Principle | Potency |

| Mouse A3AR | HEK 293 | Inhibition of forskolin-stimulated cAMP production | >200-fold higher than for A1AR |

| Mouse A1AR | HEK 293 | Inhibition of forskolin-stimulated cAMP production | - |

| Mouse A2AAR & A2BAR | HEK 293 | cAMP accumulation | No stimulation up to 10 µM |

Data sourced from Wan et al., 2008.

Signaling Pathways

Activation of the A3AR by an agonist like CP-532,903 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations. The βγ subunits of the G protein can also activate other downstream effectors, including mitogen-activated protein kinase (MAPK) pathways such as ERK1/2.

References

- 1. CP-532,903 - Wikipedia [en.wikipedia.org]

- 2. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 3. The A3 adenosine receptor agonist CP-532,903 protects against myocardial ischemia/reperfusion injury via the sarcolemmal ATP sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of A3 Adenosine Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR), a Gi protein-coupled receptor, has emerged as a significant therapeutic target for inflammatory diseases. Its expression is notably low in normal tissues but becomes highly upregulated in inflammatory and cancer cells. This differential expression provides a therapeutic window for selective agonists that can modulate pathological processes while sparing healthy cells. Piclidenoson (CF101, IB-MECA) is the most clinically advanced A3AR agonist, demonstrating a robust anti-inflammatory profile across a range of autoimmune and inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of A3AR agonists, focusing on the mechanism of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols for evaluation.

Introduction: The A3 Adenosine Receptor in Inflammation

The A3 adenosine receptor is a key modulator of cellular responses in inflammation.[1] It is highly expressed in numerous immune cells, including neutrophils, monocytes, macrophages, lymphocytes, and mast cells.[1] In pathological states such as rheumatoid arthritis, psoriasis, and osteoarthritis, A3AR is significantly overexpressed in the inflamed tissues and in peripheral blood mononuclear cells (PBMCs).[2]

Activation of A3AR by a selective agonist, such as Piclidenoson, initiates a signaling cascade that culminates in the suppression of inflammatory processes. This is primarily achieved through the downregulation of key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Wnt pathways.[2][3] This mechanism leads to the inhibition of pro-inflammatory cytokine production, induction of apoptosis in inflammatory cells, and an overall reduction in the inflammatory response. The excellent safety profile observed in clinical trials is attributed to the low receptor expression in normal tissues, minimizing off-target effects.

Mechanism of Action: A3AR-Mediated Anti-inflammatory Signaling

The anti-inflammatory effects of A3AR agonists are mediated by a well-defined molecular pathway. Upon binding of an agonist like Piclidenoson, the A3AR, which is coupled to an inhibitory G-protein (Gi), triggers a downstream signaling cascade.

This cascade involves the modulation of key signaling proteins, including Protein Kinase A (PKA), PI3K, and PKB/Akt. A crucial consequence of this pathway is the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. When IκBα remains intact, it sequesters the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus.

This blockade of NF-κB activation is a central event, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines. Consequently, A3AR activation leads to a marked reduction in the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, IL-8, IL-17, and IL-23. This comprehensive suppression of inflammatory cytokines underpins the therapeutic efficacy of A3AR agonists in a variety of disease models.

Quantitative Data Presentation

The efficacy of A3AR agonists has been quantified in numerous studies. The following tables summarize key data points for Piclidenoson (CF101/IB-MECA).

Table 1: Receptor Binding Affinity & Functional Potency of Piclidenoson (CF101)

| Parameter | Species | Value Range | Notes |

| Ki (Inhibition Constant) | Human | 0.22 - 1800 nM | Represents binding affinity for the A3AR. |

| IC50 (Half Maximal Inhibitory Concentration) | Human | 0.02 - 1.2 nM | Concentration causing 50% inhibition of a biological response. |

| EC50 (Half Maximal Effective Concentration) | Human | 0.25 - 3.6 nM | Concentration causing 50% of maximal effect. |

Table 2: Preclinical / In Vitro Efficacy of Piclidenoson (CF101)

| Model / Assay | Target | Result |

| Human Keratinocytes (HaCat cells) | Cell Proliferation | 40% ± 8.1% inhibition |

| Adjuvant-Induced Arthritis (Rat) | Clinical & Histological Scores | Robust anti-inflammatory effect observed. |

| Collagen-Induced Arthritis (Rat) | Clinical & Histological Scores | Robust anti-inflammatory effect observed. |

| Osteoarthritis (Rat) | Clinical & Histological Scores | Robust anti-inflammatory effect observed. |

Table 3: Clinical Efficacy of Piclidenoson (CF101) in Rheumatoid Arthritis (RA)

Data from a Phase II, randomized, double-blind, placebo-controlled study over 12 weeks.

| Endpoint | CF101 (1 mg BID) | Placebo | P-Value |

| ACR20 Response Rate | 48.6% | 25.0% | 0.0352 |

| ACR50 Response Rate | Superiority over placebo (not statistically significant) | - | - |

| ACR70 Response Rate | Superiority over placebo (not statistically significant) | - | - |

| ACR20 (Treatment-Naïve Patients) | 75% | 37.5% | - |

Table 4: Clinical Efficacy of Piclidenoson (CF101) in Plaque Psoriasis

Data from a Phase 3, randomized, double-blind, placebo-controlled study (COMFORT-1).

| Endpoint (at Week 16) | CF101 (3 mg BID) | Placebo | P-Value |

| PASI 75 Response Rate | 9.7% | 2.6% | 0.037 |

| PASI 75 Response Rate (2 mg BID) | 7.9% | 2.6% | 0.075 |

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. PASI 75: Psoriasis Area and Severity Index 75% improvement.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of anti-inflammatory properties. Below are synthesized protocols for key in vitro and in vivo assays.

In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages

This protocol assesses the ability of an A3AR agonist to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of the A3AR agonist or vehicle control.

-

Incubate for 1 hour.

-

-

Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL.

-

Incubation: Incubate the plates for 12-24 hours at 37°C. The exact time depends on the specific cytokine being measured (e.g., TNF-α peaks earlier than IL-6).

-

Analysis:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant. Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.

-

Nitric Oxide (NO) Measurement: Use the Griess Reagent System to measure nitrite (a stable product of NO) in the supernatant, which reflects iNOS activity.

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This model assesses the ability of a test compound to reduce acute inflammation in rodents.

Methodology:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the A3AR agonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes prior to carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume at hourly intervals for up to 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

In Vivo Chronic Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.

Methodology:

-

Animals: Use susceptible mouse strains, such as DBA/1 mice (8-10 weeks old).

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine or chicken type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Drug Administration: Begin oral administration of the A3AR agonist or vehicle daily, typically starting from the day of the booster immunization or upon the first signs of arthritis (around day 24-28).

-

Clinical Assessment:

-

Monitor animals daily for the onset and severity of arthritis starting from day 21.

-

Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=swelling of more than one toe, 3=moderate swelling of the ankle, 4=severe swelling of the entire paw and ankle). The maximum score per mouse is 16.

-

-

Endpoint Analysis (e.g., Day 42):

-

Histopathology: Collect paw tissues for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-collagen antibodies using ELISA.

-

Conclusion

A3 adenosine receptor agonists, exemplified by Piclidenoson, represent a targeted, orally available therapeutic strategy for a range of inflammatory diseases. Their unique mechanism of action, centered on the downregulation of the NF-κB pathway, provides a potent anti-inflammatory effect. The compelling quantitative data from both preclinical models and human clinical trials in rheumatoid arthritis and psoriasis underscore their therapeutic potential. The established experimental protocols outlined in this guide provide a robust framework for the continued research and development of this promising class of anti-inflammatory agents. The correlation between A3AR expression levels and patient response further opens the door for a personalized medicine approach, enhancing the potential for successful clinical outcomes.

References

- 1. Can-Fite BioPharma - Piclidenoson (CF101) [canfite.com]

- 2. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of IL-17 and IL-23 in Human Keratinocytes by the A3 Adenosine Receptor Agonist Piclidenoson - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of A3 Adenosine Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of pathologies, including cancer, inflammation, and ischemic injuries.[1] Its expression is notably low in normal tissues but becomes highly elevated in inflammatory and damaged cells, making it a prime candidate for targeted drug action.[1] A3AR agonists have demonstrated robust neuroprotective effects across various preclinical models of neurological disorders. These compounds mitigate neuronal damage by modulating intricate signaling pathways involved in inflammation, excitotoxicity, and mitochondrial function.[2][3][4]

This technical guide provides an in-depth overview of the neuroprotective mechanisms of A3AR agonists, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological processes.

Core Mechanisms and Signaling Pathways

Activation of the A3AR by an agonist initiates a cascade of intracellular events that collectively contribute to neuroprotection. The receptor couples to inhibitory G proteins (Gi/Gq), triggering diverse signaling pathways that suppress neuroinflammatory processes, reduce excitotoxic damage, and preserve mitochondrial integrity.

Primary A3AR Signaling Cascade

Upon agonist binding, A3AR primarily signals through Gi proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It can also activate Phospholipase C (PLC), which results in the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺). These initial events trigger downstream kinase pathways, including the PI3K/Akt and MAPK/ERK cascades, which are crucial for promoting cell survival.

References

- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptor Agonist Reduces Brain Ischemic Injury and Inhibits Inflammatory Cell Migration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. A3 adenosine receptor agonist prevents the development of paclitaxel-induced neuropathic pain by modulating spinal glial-restricted redox-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Cardioprotective Potential of A3 Adenosine Receptor (A3AR) Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cardioprotective effects of A3 adenosine receptor (A3AR) agonists, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is intended to support further research and development in the field of cardiovascular therapeutics.

Introduction

Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for cardioprotection due to its ability to mitigate myocardial injury resulting from ischemia/reperfusion (I/R).[1] Activation of A3AR by selective agonists has been shown to reduce infarct size, improve cardiac function, and protect against cellular damage in various preclinical models. This guide summarizes the key findings, experimental protocols, and signaling mechanisms associated with the cardioprotective potential of A3AR agonists.

Quantitative Data on Cardioprotective Effects

The following tables summarize the quantitative data from key preclinical studies investigating the cardioprotective effects of various A3AR agonists.

Table 1: In Vitro and Ex Vivo Studies on A3AR Agonist-Mediated Cardioprotection

| Agonist | Model | Species | Concentration | Endpoint | Results | Reference |

| Cl-IB-MECA | Cultured ventricular myocytes | Chicken | 10 nM | % Myocytes Killed | ↓ 72 ± 3% | [2] |

| 10 nM | Creatine Kinase Release | ↓ 68 ± 5% | [2] | |||

| Isolated perfused heart (Langendorff) | Rat | 50 nM | Left Ventricular Developed Pressure (LVDP) Recovery | 75 ± 4% (vs. 46 ± 4% in vehicle) | [3] | |

| IB-MECA | Isolated perfused heart (Langendorff) | Rabbit | 50 nM | Infarct Size (% of Area at Risk) | 24 ± 4% (vs. 67 ± 5% in control) | [4] |

| CB-MECA | Isolated perfused heart (Langendorff) | Rabbit | 2 nM | Infarct Size (% of Area at Risk) | 21 ± 3% (vs. 58 ± 2% in control) |

Table 2: In Vivo Studies on A3AR Agonist-Mediated Cardioprotection

| Agonist | Model | Species | Dose | Endpoint | Results | Reference |

| IB-MECA | Conscious rabbit with I/R | Rabbit | 100 or 300 µg/kg | Infarct Size Reduction | ≈35% to 40% reduction | |

| Conscious rabbit with I/R | Rabbit | 300 µg/kg | Infarct Size Reduction | 61% reduction vs. control | ||

| CCPA (A1/A3 agonist) | Conscious rabbit with I/R | Rabbit | 100 µg/kg IV | Infarct Size Reduction | ≈35% to 40% reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cardioprotective potential of A3AR agonists.

Langendorff-Perfused Isolated Heart Model of Ischemia/Reperfusion

This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic influences.

Materials:

-

Animals: Male Sprague-Dawley rats or New Zealand White rabbits.

-

Krebs-Henseleit (KH) Buffer: Composition (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 D-glucose, and 2.5 CaCl2. The buffer should be freshly prepared and filtered (0.5 µm filter) before use.

-

Perfusion Apparatus: Langendorff system with a constant pressure or constant flow setup, including a water-jacketed reservoir and tubing to maintain temperature at 37°C.

-

Gas Mixture: 95% O2 / 5% CO2 (Carbogen) for buffer oxygenation.

-

A3AR Agonist Stock Solution: Dissolved in an appropriate vehicle (e.g., DMSO) at a high concentration.

-

Triphenyltetrazolium Chloride (TTC) Solution: 1% TTC in phosphate-buffered saline (PBS), pH 7.4.

-

Formalin: 10% neutral buffered formalin.

Procedure:

-

Heart Isolation: Anesthetize the animal (e.g., with sodium pentobarbital). Open the chest cavity and rapidly excise the heart, placing it in ice-cold KH buffer.

-

Cannulation: Mount the heart on the Langendorff apparatus via aortic cannulation.

-

Stabilization: Begin retrograde perfusion with oxygenated KH buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C). Allow the heart to stabilize for a 20-30 minute period.

-

Drug Administration (Preconditioning): For preconditioning studies, switch to KH buffer containing the A3AR agonist at the desired concentration and perfuse for a short period (e.g., 5-15 minutes) before inducing ischemia.

-

Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30-45 minutes). For regional ischemia, ligate a coronary artery (e.g., the left anterior descending artery).

-

Reperfusion: Restore perfusion with standard KH buffer for a period of 60-120 minutes.

-